molecular formula C21H20BrN3O2 B289167 3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile

3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile

Numéro de catalogue B289167
Poids moléculaire: 426.3 g/mol
Clé InChI: SOPGJLIMGVEKBM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile, also known as BRD-9424, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a member of the pyrimidoisoquinoline family and has been shown to have promising anti-cancer properties.

Mécanisme D'action

The mechanism of action of 3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile involves the inhibition of the protein kinase CK2, which is overexpressed in many cancer cells. CK2 is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, 3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile can induce apoptosis and inhibit cell proliferation, leading to the selective elimination of cancer cells.
Biochemical and Physiological Effects:
3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, it has been shown to inhibit the phosphorylation of various proteins involved in cell proliferation, such as AKT and ERK. Furthermore, it has been shown to reduce the expression of various inflammatory cytokines, such as TNF-α and IL-6.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile is its selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of 3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile is its low solubility, which could limit its effectiveness in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for this compound.

Orientations Futures

There are several future directions for the study of 3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile. One potential direction is to explore its potential as a therapeutic agent for other diseases, such as inflammatory diseases. Another potential direction is to investigate its potential in combination with other chemotherapeutic agents to enhance its effectiveness. Furthermore, further studies are needed to optimize its synthesis, improve its solubility, and determine its pharmacokinetics and toxicity in vivo.
Conclusion:
In conclusion, 3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile is a promising compound with potential therapeutic applications in cancer and other diseases. Its selective inhibition of CK2 and its ability to induce apoptosis and inhibit cell proliferation make it a viable candidate for further studies. However, further studies are needed to optimize its synthesis, improve its solubility, and determine its pharmacokinetics and toxicity in vivo.

Méthodes De Synthèse

The synthesis of 3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile involves a multi-step process that includes the reaction of 4-bromobenzaldehyde with 2,4-dimethoxyaniline to form an imine intermediate. This intermediate is then reacted with 2,3-dihydrofuran to produce the pyrimidoisoquinoline core. Finally, the carbonitrile group is introduced using a cyanation reaction. The overall yield of the synthesis is approximately 20%, making it a viable candidate for further studies.

Applications De Recherche Scientifique

3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to selectively inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to have anti-inflammatory properties that could be useful in the treatment of inflammatory diseases.

Propriétés

Formule moléculaire

C21H20BrN3O2

Poids moléculaire

426.3 g/mol

Nom IUPAC

3-(4-bromophenyl)-9,10-dimethoxy-2,4,6,7-tetrahydropyrimido[6,1-a]isoquinoline-1-carbonitrile

InChI

InChI=1S/C21H20BrN3O2/c1-26-19-9-14-7-8-24-13-25(17-5-3-16(22)4-6-17)12-15(11-23)21(24)18(14)10-20(19)27-2/h3-6,9-10H,7-8,12-13H2,1-2H3

Clé InChI

SOPGJLIMGVEKBM-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CCN3C2=C(CN(C3)C4=CC=C(C=C4)Br)C#N)OC

SMILES canonique

COC1=C(C=C2C(=C1)CCN3C2=C(CN(C3)C4=CC=C(C=C4)Br)C#N)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.